Diethyl Rivastigmine

Descripción general

Descripción

Diethyl Rivastigmine is a variant of Rivastigmine, which is a cholinesterase inhibitor used to treat mild to moderate dementia in Alzheimer’s and Parkinson’s .

Synthesis Analysis

The synthesis of Rivastigmine involves several steps. It starts with the screening of various compounds, followed by derivatisation and chiral analysis of the compound . The key steps in the synthesis include stereoselective chlorination of a chiral secondary benzylic alcohol intermediate and amination of the corresponding chloride . During the preparation of Rivastigmine, two impurities were detected and identified .Molecular Structure Analysis

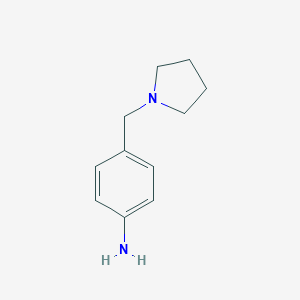

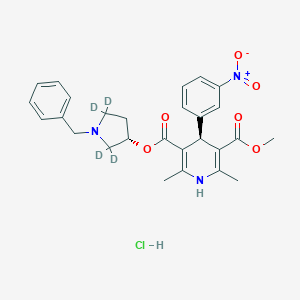

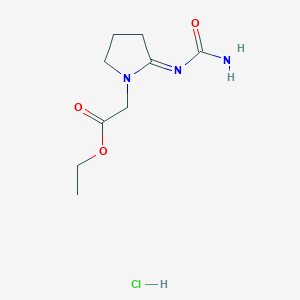

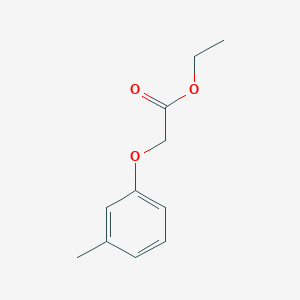

The molecular structure of Diethyl Rivastigmine is C15H24N2O2 . It has been characterized by spectral data including 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

Rivastigmine is prepared by the reaction of N-ethyl-N-methyl carbamoyl chloride with (S)-3-(1-dimethylaminoethyl)phenol . A stability-indicating HPLC analysis method has been developed for quantitative analysis of Rivastigmine .Physical And Chemical Properties Analysis

Rivastigmine is a carbamate ester obtained by formal condensation of the carboxy group of ethyl (methyl)carbamic acid with the phenolic OH group of 3-[(1S)-1-(dimethylamino)ethyl]phenol . The molecular weight of Diethyl Rivastigmine is 264.36 g/mol .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

Specific Scientific Field

Neurology and Geriatric Medicine

Application Summary

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of all stages of Alzheimer’s disease (AD) . It is effective in improving patients’ cognitive, behavioral, and daily functioning .

Methods of Application

Rivastigmine can be administered through a transdermal patch, which allows for smooth and continuous drug delivery . The patch is applied once daily, and the target dose is typically 9.5 mg/day .

Results or Outcomes

In a study, after 4 months of treatment with rivastigmine, the Mini-Mental State Examination (MMSE) scores significantly improved in patients with and without pretreatment . The Clinical Global Impression (CGI) score also improved in approximately 61% of patients .

Parkinson’s Disease Dementia Treatment

Application Summary

Rivastigmine is also used for the treatment of mild to moderate dementia of the Parkinson’s type . It has demonstrated treatment effects on the cognitive, functional, and behavioural problems commonly associated with Parkinson’s disease .

Methods of Application

Similar to its use in Alzheimer’s disease, Rivastigmine can be administered orally or via a transdermal patch . The dosage and administration are typically determined by a healthcare professional, based on the patient’s condition and response to therapy .

Results or Outcomes

In patients with Parkinson’s disease dementia, rivastigmine has been shown to provide meaningful symptomatic effects that may allow patients to remain independent and ‘be themselves’ for longer . In particular, it appears to show marked treatment effects in patients showing a more aggressive course of disease, such as those experiencing symptoms such as delusions or hallucinations .

Lewy Body Dementia Treatment

Application Summary

Rivastigmine is used for the treatment of dementia associated with Lewy bodies . This form of dementia is characterized by the presence of Lewy bodies, abnormal aggregates of protein that develop inside nerve cells, leading to problems with thinking, behavior, mood, and movement .

Methods of Application

Rivastigmine can be administered orally or via a transdermal patch . The dosage and administration are typically determined by a healthcare professional, based on the patient’s condition and response to therapy .

Results or Outcomes

Patients with Lewy body dementia treated with rivastigmine have shown improvements in cognitive function and reductions in psychiatric symptoms . The presence of hallucinations is a predictor of especially strong responses to rivastigmine, both in Alzheimer’s and Parkinson’s patients .

Safety And Hazards

Direcciones Futuras

Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD). Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD . Rivastigmine can modify the levels of several shedding proteins and directs APP processing toward the non-amyloidogenic pathway. This novel property of rivastigmine can be therapeutically exploited for disease-modifying intervention that goes beyond symptomatic treatment for AD .

Propiedades

IUPAC Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLIVEWNSBETGE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431357 | |

| Record name | Diethyl Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl Rivastigmine | |

CAS RN |

1230021-34-7 | |

| Record name | Diethyl Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)